molecular formula C25H29FN2O3S B2947672 1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892759-49-8

1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2947672
CAS No.: 892759-49-8
M. Wt: 456.58
InChI Key: IDVSQLFXUZAWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as BFPQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BFPQ belongs to the quinolinone family and has been synthesized through various methods. The purpose of

Mechanism of Action

1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one acts by inhibiting the activity of COX-2, which reduces the production of prostaglandins, a group of lipid compounds that play a role in inflammation. This compound also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound inhibits the replication of the influenza virus by targeting the viral polymerase.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects in vitro. In animal studies, this compound has been shown to reduce inflammation and inhibit the growth of tumors. This compound has also been shown to reduce the viral load in mice infected with the influenza virus.

Advantages and Limitations for Lab Experiments

1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one has several advantages for lab experiments, including its high purity and yield, and its potential pharmacological properties. However, this compound has limitations, including its limited solubility in water, which may affect its bioavailability.

Future Directions

For the study of 1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one include further investigation of its potential pharmacological properties, including its anti-inflammatory, anti-cancer, and anti-viral effects. Future research may also focus on improving the solubility and bioavailability of this compound, as well as studying its pharmacokinetics and toxicity. In addition, this compound may be studied in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one has been synthesized through various methods, including the reaction between 6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one and 1-butyl-3-(3-methylpiperidin-1-yl)urea in the presence of a base. Another method involves the reaction between 6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one and 1-butyl-3-amino-3-(3-methylpiperidin-1-yl)propan-2-ol in the presence of a base. These methods have resulted in the synthesis of this compound with high yields and purity.

Scientific Research Applications

1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory, anti-cancer, and anti-viral agent. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the growth of cancer cells, including breast cancer and prostate cancer cells. In addition, this compound has been shown to inhibit the replication of the influenza virus.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-3-4-12-28-17-24(32(30,31)19-10-6-5-7-11-19)25(29)20-14-21(26)23(15-22(20)28)27-13-8-9-18(2)16-27/h5-7,10-11,14-15,17-18H,3-4,8-9,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVSQLFXUZAWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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